

An In-depth Technical Guide to 4-Bromo-2,6-dichloropyridine

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloropyridine

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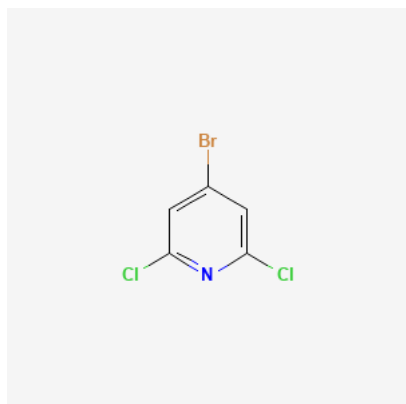
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of **4-Bromo-2,6-dichloropyridine**. This halogenated pyridine derivative serves as a critical building block in the development of novel pharmaceuticals and agrochemicals, prized for its defined reactivity and structural versatility.

Molecular Structure and Properties

4-Bromo-2,6-dichloropyridine is a pyridine ring substituted with a bromine atom at the 4-position and chlorine atoms at the 2- and 6-positions. The presence of three halogen atoms and the electron-withdrawing nitrogen atom in the aromatic ring significantly influences its chemical reactivity, making it a valuable intermediate for introducing the dichloropyridinyl moiety into more complex molecules.

The molecular structure is depicted below:



Caption: 2D structure of **4-Bromo-2,6-dichloropyridine**.

Physicochemical and Identification Data

The key quantitative data for **4-Bromo-2,6-dichloropyridine** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-bromo-2,6-dichloropyridine[1][2]
CAS Number	98027-80-6[1][3][4][5][6]
Molecular Formula	C ₅ H ₂ BrCl ₂ N[1][3][4]
InChI Key	GUBXTQINPBZVJP-UHFFFAOYSA-N[1][2][7]
Canonical SMILES	C1=C(C(=NC(=C1)Cl)Cl)Br[1]
Synonyms	4-Bromo-2,6-dichloropyridine, 2,6-Dichloro-4-bromopyridine[1][6]

Table 2: Molecular and Physical Properties

Property	Value
Molecular Weight	226.88 g/mol [1]
Exact Mass	224.87477 Da[1]
Physical Appearance	White crystalline solid[3][6]
Melting Point	90-96 °C[3]
Purity	≥ 98% (HPLC)[2][3][7]
Storage Conditions	0-8 °C, under inert atmosphere[2][3][7]

Synthetic Applications and Experimental Protocols

4-Bromo-2,6-dichloropyridine is a versatile intermediate primarily used in cross-coupling reactions and nucleophilic aromatic substitutions (S_NAr). The differential reactivity of the halogens (bromine being more reactive than chlorine in many palladium-catalyzed couplings) allows for selective functionalization. It is widely employed in the synthesis of complex organic molecules for medicinal chemistry and materials science.[3]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, used to form carbon-carbon bonds. **4-Bromo-2,6-dichloropyridine** can be selectively coupled at the 4-position (C-Br bond) with various boronic acids or esters. The following is a representative protocol adapted from procedures for similar halogenated heterocycles.

Objective: To synthesize a 4-aryl-2,6-dichloropyridine derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

- **4-Bromo-2,6-dichloropyridine**
- Arylboronic acid (e.g., phenylboronic acid)

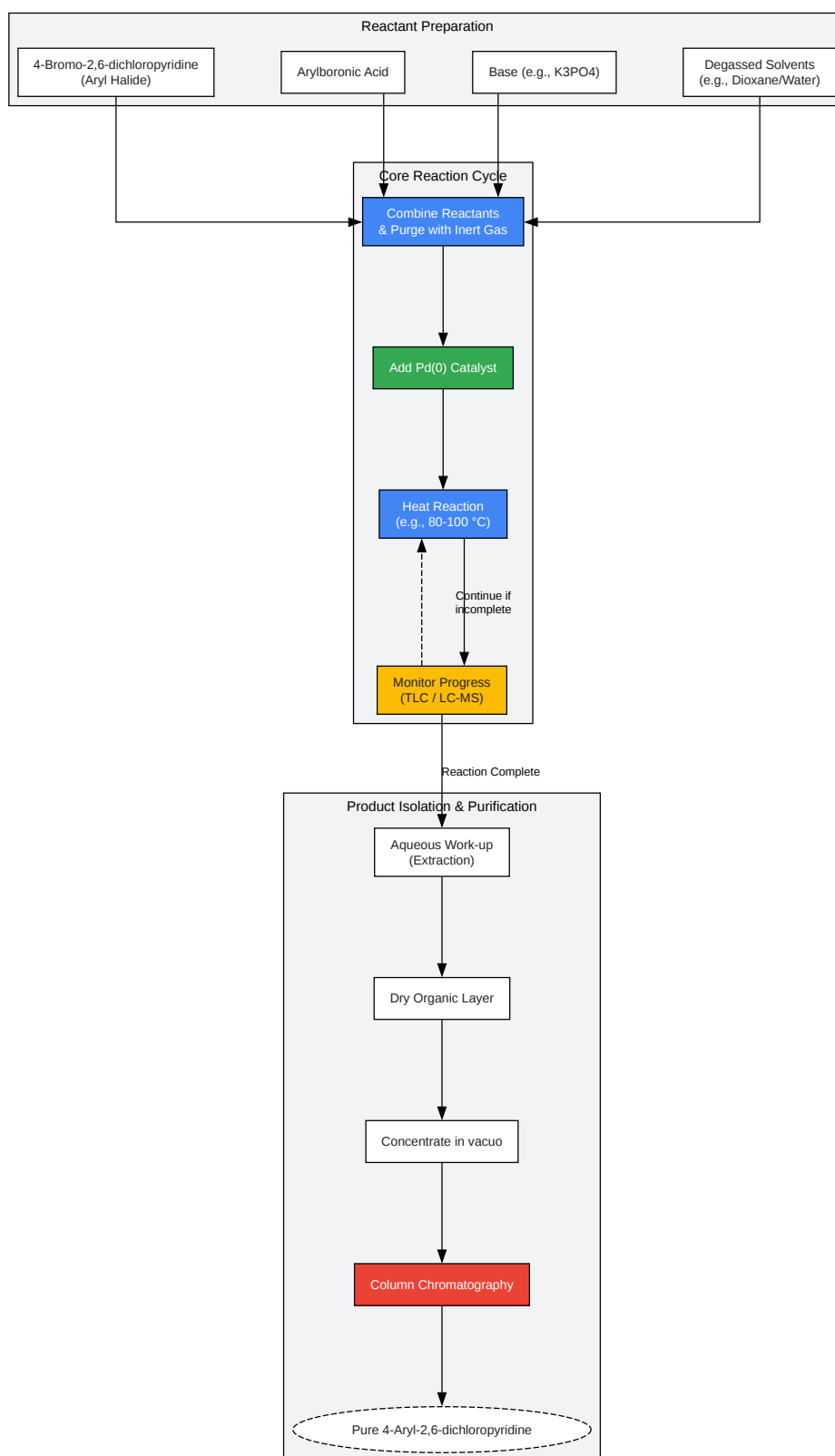
- Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
- Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask equipped with a magnetic stir bar, add **4-Bromo-2,6-dichloropyridine** (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio). Stir the mixture for 5-10 minutes. Add the palladium catalyst (typically 2-5 mol%).
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-aryl-2,6-dichloropyridine.

Logical Workflow Visualization

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling reaction, a key application for **4-Bromo-2,6-dichloropyridine** in synthetic chemistry.



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Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.

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